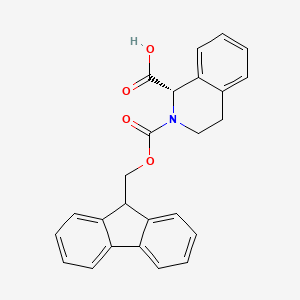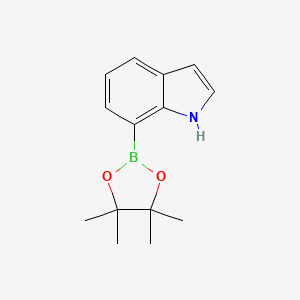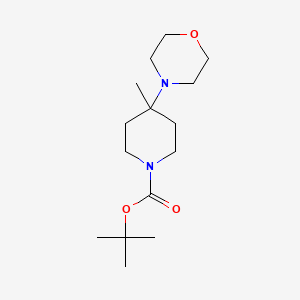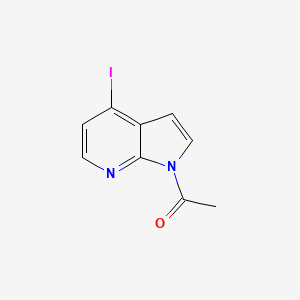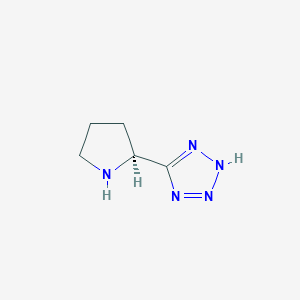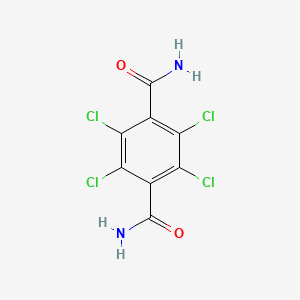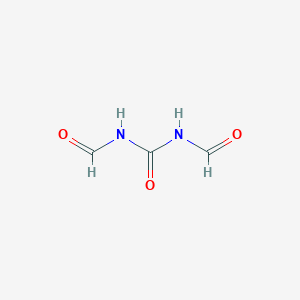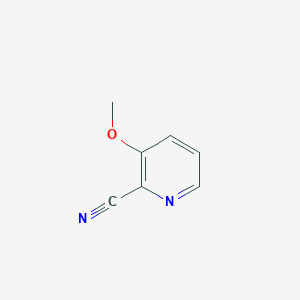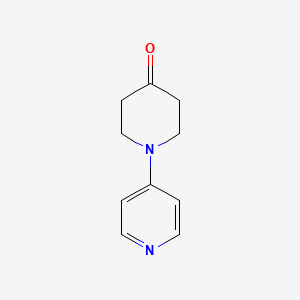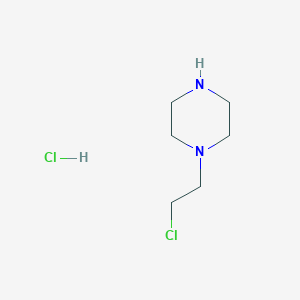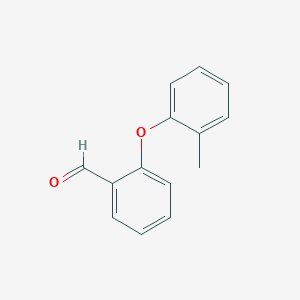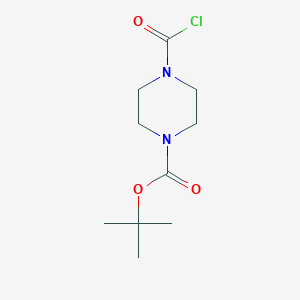![molecular formula C7H8N2O2 B1312695 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 796729-03-8](/img/structure/B1312695.png)
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
概要
説明
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a chemical compound with the CAS Number: 796729-03-8 . It has a molecular weight of 152.15 and its IUPAC name is 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid .
Synthesis Analysis
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has been reported in several studies . For instance, a nonchromatographic, highly efficient method for the large-scale separation of the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo pyrazole-2- and −3-carboxylates was developed based on their remarkably different stabilities towards alkaline hydrolysis .Molecular Structure Analysis
The InChI code for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is 1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) . The compound has a molecular weight of 152.15 g/mol .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of bicyclic heteroaryl carboxyaldehydes .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a molecular weight of 152.15 g/mol and its exact mass is 152.058577502 g/mol . It has a topological polar surface area of 55.1 Ų .科学的研究の応用
Synthesis and Biological Activities
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid and its derivatives are significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These compounds are utilized in the synthesis of various biologically active compounds in organic chemistry. Pyrazole carboxylic acid derivatives, in particular, have shown diverse biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively studied, providing a guide for scientists in medicinal chemistry (Cetin, 2020).
Kinase Inhibitors
The scaffold has proven versatility in interacting with kinases through multiple binding modes, making it a key element in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine, sharing structural features with pyrrolo[1,2-b]pyrazole, is frequently encountered in kinase inhibitors for its ability to achieve multiple kinase binding modes. This underscores the structural advantages and synthetic flexibility offered by these compounds in developing potent and selective kinase inhibitors (Wenglowsky, 2013).
Heterocyclic Chemistry
Heterocyclic chemistry, particularly focusing on pyrazole and its derivatives, is crucial in the development of pharmaceuticals and organic compounds. Pyrazole, being basic and unsaturated due to the presence of double bonds in their ring structure, is essential in creating drugs and other organic compounds. This comprehensive review on pyrazole and its pharmacological properties highlights its importance within the heterocyclic ring system (Bhattacharya et al., 2022).
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, exhibiting a wide range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. Structural-activity relationship (SAR) studies have focused on this scaffold, generating lead compounds for various disease targets. This review emphasizes the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the potential for further exploration in medicinal chemistry (Cherukupalli et al., 2017).
Plant Defense Mechanisms
The metabolism of proline and pyrroline-5-carboxylate in plants plays a crucial role in defense against pathogens. Studies have shown that P5C synthesized in mitochondria contributes to resistance against invading pathogens, suggesting a complex interplay between plant metabolism and defense mechanisms. This review analyzes the role of P5C and its metabolism in plants, providing insights into the regulatory pathways and mechanisms involved in plant defense responses (Qamar et al., 2015).
Safety And Hazards
特性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYACNIOQHFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463636 | |
| Record name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
CAS RN |
796729-03-8 | |
| Record name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


